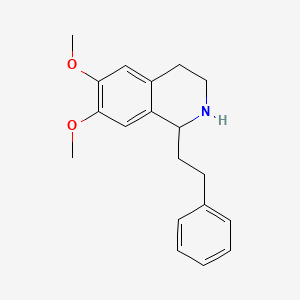

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy substituents at positions 6 and 7 and a 2-phenylethyl group at position 1 of the isoquinoline scaffold. THIQ derivatives are privileged structures in medicinal chemistry due to their diverse biological activities, including antagonism of NMDA receptors , AMPA receptors , and orexin receptors .

The synthesis of this compound typically involves the Petasis reaction, which combines boronic acids, glyoxylic acid, and chiral aminoacetals to construct the THIQ core. For example, (R)-phenylglycinol-derived aminoacetals have been used to achieve diastereoselective synthesis, yielding enantiomerically enriched products (e.g., 67% yield under optimized conditions) . Hydrogenation and acid-catalyzed cyclization are critical steps for forming the saturated six-membered ring and introducing substituents .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCPHVBMNDKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952358 | |

| Record name | 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29903-68-2 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029903682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline through cyclization .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has shown promise in protecting neuronal cells against oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Cardiovascular Applications

Research has demonstrated that this compound can exhibit both inotropic (increasing heart contractility) and vasorelaxant effects. In studies involving rat models, it was found that the compound enhances cardiac function by increasing intracellular calcium levels in cardiomyocytes and exhibiting vasodilatory effects . The conjugate DHQ-11, which combines this isoquinoline with dihydroquercetin, showed even more potent effects compared to its parent compounds .

Antiviral Properties

There is emerging evidence suggesting that certain derivatives of tetrahydroisoquinoline can inhibit viral polymerases. For instance, compounds with similar structures have been evaluated for their ability to inhibit influenza virus polymerase activity. This indicates a potential application in antiviral drug development .

Case Studies

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Stereochemical Considerations

- Chiral Separations: 1-(4-Fluorophenyl)-THIQ enantiomers were resolved using Chiralpak AD-H, with S-isomer eluting later (23.9 min vs. 21.0 min for R) . 6,7-Dimethoxy-1-(naphthalen-1-yl)-THIQ showed major/minor isomer ratios dependent on eluent composition .

Impact on Bioactivity :

- (R)-Configured THIQs often show higher receptor binding affinity due to optimal spatial alignment with target pockets .

Biologische Aktivität

Introduction

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and multidrug resistance modulation. This article explores the biological activity of DMTQ, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMTQ can be represented as follows:

Table 1: Structural Features of DMTQ

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroisoquinoline |

| Substituents | Two methoxy groups and a phenethyl group |

| Molecular Weight | 265.39 g/mol |

Anticancer Properties

Research indicates that DMTQ exhibits notable anticancer properties. A study evaluated a series of amide and ester derivatives based on the DMTQ scaffold for their ability to modulate P-glycoprotein (P-gp), an important factor in drug resistance in cancer therapy. The findings revealed that certain derivatives significantly enhanced the sensitivity of cancer cells to doxorubicin, a commonly used chemotherapeutic agent. The most effective derivatives demonstrated selective inhibition of P-gp over other transporters such as multidrug-resistance-associated protein-1 (MRP1) and breast cancer resistance protein (BCRP) .

The mechanism by which DMTQ exerts its biological effects is believed to involve the modulation of drug transport proteins. Specifically, it has been shown to inhibit P-gp activity, leading to increased intracellular concentrations of chemotherapeutic agents. This effect is crucial for overcoming multidrug resistance in cancer cells .

Case Studies

- DMTQ Derivatives in Cancer Treatment

- In Vivo Studies

Antioxidant Activity

In addition to its anticancer properties, DMTQ has been investigated for its antioxidant potential. Compounds derived from DMTQ have shown moderate antioxidant activity in various assays, indicating potential benefits in reducing oxidative stress associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of DMTQ is essential for optimizing its biological activity. Modifications to the phenethyl group and methoxy substituents can significantly influence the compound's interaction with drug transporters and its overall efficacy.

Table 2: SAR Insights on DMTQ Derivatives

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Position | Influences P-gp selectivity |

| Phenethyl Substituent | Enhances anticancer potency |

| Amide vs Ester Functionality | Alters stability and transporter interaction |

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The compound is synthesized via:

- Reductive amination : Reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH₄ in THF (61% yield) to form the ethylamine intermediate .

- Catalytic hydrogenation : Benzylamine derivatives are treated with Pd/C under H₂ in EtOAc/MeOH, followed by column chromatography (53% yield) .

- Pictet-Spengler cyclization : Reaction of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylamine with 3,4,5-trimethoxybenzaldehyde under reflux, yielding substituted tetrahydroisoquinolines .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For structural elucidation of substituents (e.g., methoxy groups at positions 6 and 7).

- HPLC-MS : To confirm purity (>95%) and molecular weight .

- Column chromatography : Used for purification, as described in Pd/C-mediated hydrogenation protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic hydrogenation steps?

- Methodological Answer :

- Catalyst optimization : Increase Pd/C loading (e.g., 10–20 wt%) or use alternative catalysts (e.g., PtO₂) for stubborn reductions.

- Acidic additives : HCl in EtOAc/MeOH improves protonation of intermediates, enhancing hydrogen uptake (yield: 53% in ) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, though THF is standard .

Q. What strategies resolve stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure aldehydes or amines to direct stereochemistry.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps. achieved (1S,3S)-stereochemistry via controlled reflux conditions .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiomers .

Q. How to design derivatives to enhance biological activity?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) at position 2 to modulate electron density .

- Ring expansion : Replace the 2-phenylethyl group with bulkier arylalkyl chains (e.g., 3,4,5-trimethoxyphenyl) to improve receptor binding, as seen in antitumor derivatives .

- Bioisosteric replacement : Substitute methoxy groups with methylenedioxy rings for enhanced metabolic stability .

Q. How to validate analytical methods for regulatory compliance?

- Methodological Answer :

- Pharmacopeial standards : Cross-validate HPLC methods against USP/EP monographs for accuracy .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to establish stability profiles .

- QC protocols : Use deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) as internal standards for NMR quantification .

Q. How to address contradictory data in pharmacological studies?

- Methodological Answer :

- Dose-response profiling : Re-evaluate activity across concentrations (e.g., IC₅₀ values for antitumor effects) to rule out false positives .

- Off-target assays : Use kinase panels or receptor binding assays to identify non-specific interactions.

- Structural analogs : Compare activity of derivatives (e.g., 3-phenylisoquinolines in ) to isolate pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.